molecular formula C27H26N2O4S B15008229 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate

Cat. No.: B15008229
M. Wt: 474.6 g/mol
InChI Key: XFLGLVUNNMSXPT-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate is a synthetic organic compound combining two pharmacologically significant moieties: a phenothiazine core and a benzoylaminohexanoate ester. The phenothiazine group is a heterocyclic system known for its diverse biological activities, including antipsychotic, antihistaminic, and anticancer effects . This compound was synthesized as part of a broader effort to develop urea and thiourea derivatives with improved biological profiles, particularly targeting antimicrobial and anticancer activities .

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidohexanoate

InChI

InChI=1S/C27H26N2O4S/c1-2-3-13-20(28-26(31)19-11-5-4-6-12-19)27(32)33-18-25(30)29-21-14-7-9-16-23(21)34-24-17-10-8-15-22(24)29/h4-12,14-17,20H,2-3,13,18H2,1H3,(H,28,31)

InChI Key

XFLGLVUNNMSXPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE involves multiple steps, typically starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various oxidized, reduced, and substituted phenothiazine derivatives.

Scientific Research Applications

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its phenothiazine core, it is explored for potential therapeutic applications, particularly in treating psychiatric disorders and infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, which can modulate mood and behavior. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate can be contextualized by comparing it to related phenothiazine-based and benzoylamino-containing derivatives. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name / Structure Key Features Biological Activity Structural Differences Reference
This compound Phenothiazine core, benzoylaminohexanoate ester, urea/thiourea linkage Antimicrobial, anticancer (hypothesized) Unique hexanoate chain with benzoylamino group
4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22) Phenothiazine-ethyl linker, hydroxamic acid group HDAC inhibition (IC₅₀ = 0.8 µM) Hydroxamic acid replaces benzoylaminohexanoate; shorter ethyl spacer
1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives Azetidinone ring, phenothiazine-ethylurea Antimicrobial (MIC = 8–32 µg/mL) Azetidinone ring introduces rigidity; urea instead of ester linkage
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Oxamide derivative, ethoxycarbonyl group Crystal structure analysis (hydrogen bonding) Lacks phenothiazine; planar geometry due to hydrogen bonds
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine-ethynyl-nitrobenzene Structural study (conformational analysis) Ethynyl spacer vs. ethyl ester; nitro group enhances electron deficiency
N-[2-(Benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters Benzoylamino-indole core, amino acid esters Synthetic intermediates (azlactone chemistry) Indole ring replaces phenothiazine; amino acid esters vary solubility

Key Findings from Comparative Analysis

Phenothiazine Core Modifications: The ethynyl spacer in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine introduces linearity and electronic effects distinct from the ethyl ester spacer in the target compound. This impacts conformational flexibility and π-π stacking interactions. The ethyl-hydroxamic acid derivative 22 demonstrates potent HDAC inhibition due to its zinc-binding hydroxamate group, a feature absent in the target compound.

Benzoylamino Group Variations: The benzoylaminohexanoate ester in the target compound enhances lipophilicity compared to the planar oxamide derivative 2-(2-ethoxy-2-oxoacetamido)benzoic acid , which relies on hydrogen bonding for crystal packing. In N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters , the benzoylamino group is conjugated with an indole ring, altering electron distribution and solubility.

Biological Activity Correlations: Urea/thiourea derivatives (e.g., azetidinone-containing analogs ) exhibit antimicrobial activity linked to their ability to disrupt microbial cell membranes, whereas the target compound’s ester linkage may favor different pharmacokinetic properties. The absence of a hydroxamic acid group in the target compound suggests a divergent mechanism of action compared to HDAC inhibitors like 22 .

Critical Analysis of Structural and Functional Trade-offs

  • Advantages of Target Compound: The hexanoate chain may prolong metabolic stability compared to shorter-chain analogs (e.g., ethyl spacers in 22 ). The benzoylamino group could improve target affinity via hydrophobic interactions.
  • Limitations: Lack of hydrogen-bond donors (cf. oxamide derivative ) may reduce crystallinity or solubility. The urea/thiourea derivatives demonstrate broader antimicrobial efficacy, suggesting the ester linkage in the target compound may narrow its biological scope.

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